1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-
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Overview
Description
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The addition of a trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity .
Preparation Methods
The synthesis of 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the indole at the C2 position under mild conditions . Another approach involves the use of trifluoromethylating agents such as Umemoto, Ruppert–Prakash, Langlois, and Togni reagents .
Chemical Reactions Analysis
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- can be compared with other indole derivatives such as:
1H-Indole, 2-phenyl-3-[4-(methyl)phenyl]-: Lacks the trifluoromethyl group, resulting in different biological activities and properties.
1H-Indole, 2-phenyl-3-[4-(fluoro)phenyl]-: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in stability and lipophilicity.
The presence of the trifluoromethyl group in 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- makes it unique by enhancing its biological activity, stability, and lipophilicity compared to similar compounds .
Properties
CAS No. |
528836-80-8 |
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Molecular Formula |
C21H14F3N |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C21H14F3N/c22-21(23,24)16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)25-20(19)15-6-2-1-3-7-15/h1-13,25H |
InChI Key |
LJNSBUJGTCKXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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